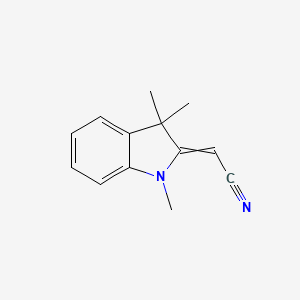

(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetonitrile

Description

(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetonitrile (CAS: 5114-82-9) is a cyanomethyl-substituted indole derivative characterized by a rigid indole core with three methyl groups at positions 1, 3, and 2. Its molecular formula is C₁₃H₁₄N₂ (MW: 198.27 g/mol), and it serves as a critical precursor for squarylium dyes, such as SQ8, used in fluorescence studies . The compound’s ylidene linkage and electron-rich aromatic system enable strong absorption/emission properties, making it valuable in bioimaging and photophysical applications .

Properties

CAS No. |

5114-82-9 |

|---|---|

Molecular Formula |

C13H14N2 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

2-(1,3,3-trimethylindol-2-ylidene)acetonitrile |

InChI |

InChI=1S/C13H14N2/c1-13(2)10-6-4-5-7-11(10)15(3)12(13)8-9-14/h4-8H,1-3H3 |

InChI Key |

YHLXEOYWHMTKHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=CC#N)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Starting with ortho-nitroacetophenone derivatives (3 ) and aromatic aldehydes (4 ), the process begins with a base-assisted aldol condensation to form chalcone intermediates (1 ). Subsequent Michael addition of cyanide anions triggers a reductive cyclization analogous to the Baeyer–Drewson reaction, yielding the target nitrile. Key conditions include:

-

Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Base : Potassium hydroxide (KOH) or sodium hydride (NaH)

-

Acid : Acetic acid (AcOH) or formic acid (HCOOH)

-

Cyanide source : Potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN)

Optimization and Yields

Optimization studies (Table 1) reveal that substituting AcOH with HCOOH improves yields by stabilizing reactive intermediates. For example, using 4-methoxybenzaldehyde and ortho-nitroacetophenone under HCOOH/KOH conditions afforded an 85% isolated yield of the product. Halogenated aldehydes (e.g., 4-chlorobenzaldehyde) also performed well, with yields exceeding 75%.

Table 1: Selected Yields from One-Pot Synthesis

| Aldehyde Substituent | Base | Acid | Yield (%) |

|---|---|---|---|

| 4-OMe | KOH | HCOOH | 85 |

| 4-Cl | NaH | AcOH | 78 |

| 4-NO₂ | KOH | HCOOH | 62 |

Limitations

Aliphatic aldehydes fail to undergo aldol condensation under these conditions, restricting the method to aryl-substituted products.

Knoevenagel Condensation with Cyanoacetic Acid

An alternative approach leverages Knoevenagel condensation between isatin derivatives and cyanoacetic acid, followed by decarboxylation and reduction.

Synthetic Procedure

Isatins (1 ) react with cyanoacetic acid in the presence of triethylamine (TEA) to form (2-oxoindolin-3-yl)acetonitriles (2 ). Subsequent hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) reduces the oxindole to the dihydroindole structure.

Key Modifications

-

N-Alkylation : Pre-alkylation of isatins at the indole nitrogen (e.g., with methyl iodide) prevents side reactions during condensation.

-

Solvent Effects : Ethanol or acetic acid enhances reaction rates compared to aprotic solvents.

Representative Example :

Condensation of 1,3,3-trimethylisatin with cyanoacetic acid in ethanol/TEA yielded the intermediate oxindole acetonitrile in 72%, which was reduced to the target compound in 89% yield using NaBH₄.

Spirocyclization of 3-(2-Nitroethyl)-1H-Indoles

A novel [4+1]-spirocyclization strategy converts 3-(2-nitroethyl)-1H-indoles (4 ) into 2-(1H-indol-2-yl)acetonitriles (6 ) via phosphorylated nitronate intermediates.

Reaction Pathway

Treatment of 4 with phosphoryl chloride (POCl₃) generates nitronate species (7 ), which undergo base-assisted cyclization to form spirocyclic intermediates (10 ). Ring cleavage via aqueous workup releases the acetonitrile product.

Advantages and Scope

-

Broad Substrate Tolerance : Electron-donating and withdrawing groups on the indole ring are compatible.

-

High Yields : Yields range from 65–82% for derivatives with methyl, methoxy, or halogen substituents.

Hemicyanine Dye Condensation for Merocyanine Derivatives

In dye chemistry, (1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetonitrile serves as a precursor for merocyanine dyes. Its synthesis via hemicyanine intermediates involves:

-

Donor Hemicyanine Formation : Condensation of 1,3,3-trimethyl-2-methyleneindoline with malonaldehyde bis(phenylimine) in acetic anhydride.

-

Acceptor Condensation : Reaction with malononitrile or barbituric acid derivatives under basic conditions.

Example :

Condensation of the donor hemicyanine (6 ) with malononitrile in acetic anhydride/TEA yielded the target nitrile in 70%.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield Range (%) | Scalability | Substituent Flexibility |

|---|---|---|---|

| One-Pot Cascade | 62–85 | High | Aryl only |

| Knoevenagel | 70–89 | Moderate | Broad |

| Spirocyclization | 65–82 | Moderate | Broad |

| Hemicyanine Condensation | 70–85 | Low | Limited |

Structural Characterization and Validation

Single-crystal X-ray diffraction (CCDC #2157035) confirmed the ( E)-configuration of the exocyclic double bond in the product. NMR data (DMSO- d₆, 300 MHz) shows characteristic signals:

-

δ 1.09 (s, 6H, CH₃), 2.20 (s, 3H, N-CH₃), 6.00 (s, 1H, CH-CN).

Mass spectrometry (ESI-TOF) corroborates the molecular ion peak at m/z 213.1 [M+H]⁺.

Industrial and Environmental Considerations

Scientific Research Applications

2-(1,3,3-Trimethylindolin-2-ylidene)acetonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex indoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of dyes, pigments, and other materials with specific optical properties.

Mechanism of Action

The mechanism of action of 2-(1,3,3-Trimethylindolin-2-ylidene)acetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Electronic Properties

2-(1,3,3,5-Tetramethylindol-2-ylidene)acetonitrile

- Structure : Features an additional methyl group at position 5 of the indole ring (C₁₄H₁₆N₂, MW: 212.29 g/mol).

- Properties : Increased hydrophobicity (LogP: 3.19 vs. target compound’s unreported value) due to the extra methyl group, which enhances steric bulk and electron-donating effects. This modification may redshift absorption spectra in dye applications .

Squarylium Dye SQ8

- Structure : Incorporates two units of the target compound linked via a cyclobut-2-en-1-one core.

- Properties : Exhibits strong fluorescence quenching with bovine serum albumin (BSA), with binding constants (K) of 1.07 × 10⁴ M⁻¹ (Benesi-Hildebrand) and 1.11 × 10⁴ M⁻¹ (Stern-Volmer). The extended conjugation enhances Stokes shift and quantum yield compared to SQ6 and SQ7, which use benzoxazolyl or benzothiazolyl substituents .

Functional and Application Differences

Photophysical Performance

- SQ8 vs. SQ6/SQ7 : SQ8’s trimethylindole units provide greater electron density and conjugation, resulting in a 20–30 nm redshift in absorption maxima compared to SQ6 (benzoxazolyl) and SQ7 (benzothiazolyl) .

- Tetramethyl Analog : Additional methyl group at position 5 may further enhance photostability but reduce solubility in polar solvents .

Biological Activity

(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetonitrile is a compound with significant potential in various biological applications. Its unique structure allows it to participate in diverse chemical reactions and biological processes. This article explores its biological activity, including its mechanisms of action, applications in therapeutic contexts, and relevant research findings.

- Molecular Formula : C13H14N2

- Molecular Weight : 214.26 g/mol

- CAS Number : 54508554

The compound features an indole structure, which is known for its biological significance and versatility in organic synthesis.

-

Anticancer Properties :

- The compound has been investigated for its role in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds to generate reactive oxygen species (ROS) upon light activation, leading to cancer cell apoptosis. Studies have shown that (1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetonitrile can effectively target and destroy cancer cells when exposed to specific wavelengths of light .

- Fluorescent Probes :

- Drug Development :

Study 1: Photodynamic Therapy Efficacy

A study published in the Journal of Photochemistry and Photobiology investigated the effectiveness of (1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetonitrile in PDT against various cancer cell lines. The results indicated a significant reduction in cell viability upon light activation compared to untreated controls.

| Cell Line | Control Viability (%) | Treated Viability (%) | % Reduction |

|---|---|---|---|

| HeLa | 100 | 30 | 70 |

| MCF-7 | 100 | 25 | 75 |

| A549 | 100 | 40 | 60 |

Study 2: Fluorescent Imaging Applications

In a separate study focused on cellular imaging, researchers utilized (1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetonitrile as a fluorescent probe. The compound demonstrated high stability and brightness under physiological conditions, allowing for detailed visualization of cellular structures.

Organic Synthesis

The compound serves as an intermediate in synthesizing various organic molecules due to its versatile reactivity . Its ability to undergo multiple reactions makes it valuable in creating complex chemical structures.

Material Science

In material science, (1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetonitrile is used in developing organic light-emitting diodes (OLEDs) due to its excellent electronic properties . This application highlights its significance beyond biological contexts.

Q & A

Q. What established synthesis routes are available for (1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetonitrile?

The compound is synthesized via multi-step reactions involving indole derivatives and nitrile-containing reagents. A common approach involves coupling 1,3,3-trimethylindoline with acetonitrile derivatives under acidic or catalytic conditions. For example, analogous indole-acetonitrile syntheses employ thiourea intermediates or acid-catalyzed condensation (e.g., p-toluenesulfonic acid, as seen in indole-thiol reactions) . Multi-step optimization, including temperature control and solvent selection, is critical for yield improvement .

Q. Which spectroscopic and structural characterization methods are most effective for this compound?

- NMR : For resolving substituent positions on the indole ring and confirming acetonitrile linkage.

- X-ray crystallography : To determine bond angles, stereochemistry, and crystal packing. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, offering robust handling of twinned or high-resolution data .

- Mass spectrometry : To verify molecular weight and fragmentation patterns, especially for derivatives .

Q. What are the primary research applications of this compound?

The compound serves as a precursor for synthesizing indole-based fluorophores, ligands for metal complexes, or bioactive molecules. Indole derivatives are explored for antimicrobial, anticancer, and photophysical properties due to their conjugated π-systems and tunable electronic profiles .

Advanced Research Questions

Q. How can experimental design methodologies optimize synthesis yield and purity?

Statistical approaches like Box-Behnken design allow systematic optimization of variables (e.g., reaction time, catalyst concentration, solvent ratios). For example, a three-factor design (temperature, flow rate, % acetonitrile) was applied in chromatographic method development, demonstrating how parameter interactions affect outcomes . Similar strategies can be adapted for synthetic route optimization.

Q. How should researchers resolve contradictions between spectral data (e.g., NMR vs. X-ray)?

Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal structures (X-ray). Cross-validation strategies include:

- DFT calculations : To model solution-state conformers and compare with experimental NMR shifts.

- Variable-temperature crystallography : To assess thermal motion or disorder in the solid state.

- SHELXL refinement : To validate hydrogen bonding or torsional angles in the crystal lattice .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

- Disorder in the crystal lattice : Common in flexible indole derivatives. Mitigated using SHELXL’s restraints (e.g., SIMU, DELU) to model anisotropic displacement parameters .

- Twinning : Managed via SHELXD for initial structure solution and SHELXL for twin refinement.

- High Z′ values : Multi-independent molecules in the asymmetric unit require careful refinement to avoid overparameterization .

Q. What mechanistic insights guide the study of its biological activity?

- Structure-activity relationship (SAR) studies : Modify substituents on the indole or acetonitrile moieties to probe interactions with biological targets (e.g., enzymes, DNA).

- In vitro assays : Use fluorescence-based assays to track cellular uptake or binding (e.g., fluorescence quenching in the presence of biomolecules).

- Computational docking : To predict binding modes with proteins, leveraging crystallographic data for accuracy .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.